![molecular formula C12H25NO B13275597 4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
4-[(3-Methylcyclohexyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₂H₂₅NO It is a derivative of pentanol, featuring a cyclohexyl group substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 3-methylcyclohexylamine with pentanal under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]pentan-2-one.
Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]pentane.
Substitution: Formation of halogenated derivatives such as 4-[(3-Methylcyclohexyl)amino]pentyl chloride.
Scientific Research Applications
4-[(3-Methylcyclohexyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclohexyl)amino]pentan-1-ol
- 4-[(3-Methylcyclohexyl)amino]butan-1-ol
- 4-[(3-Methylcyclohexyl)amino]hexan-1-ol
Uniqueness
4-[(3-Methylcyclohexyl)amino]pentan-1-ol is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
GPKHSDYMWBGSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
amine](/img/structure/B13275537.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride](/img/structure/B13275538.png)

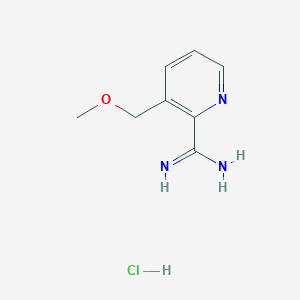
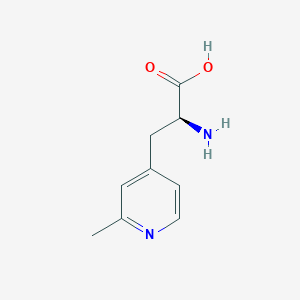
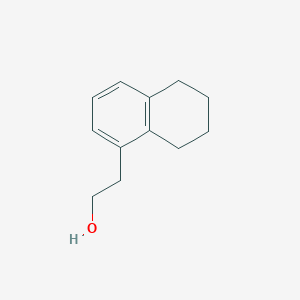
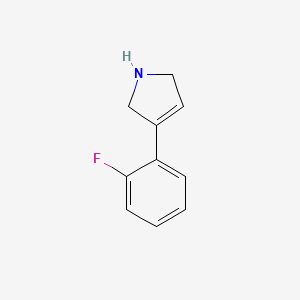
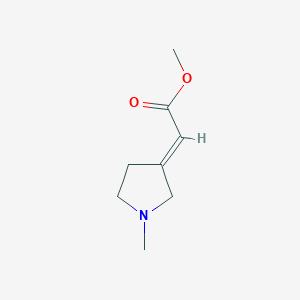
![2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13275578.png)
![octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride](/img/structure/B13275584.png)
![2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275590.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)
